molecular formula C11H14ClNO4S2 B2712217 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride CAS No. 1794736-65-4

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B2712217
CAS No.: 1794736-65-4
M. Wt: 323.81
InChI Key: VXZYCYPGQZPZAN-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a sulfonyl chloride group and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The thiazinane ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states of sulfur.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base, resulting in the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidation or reduction products of the thiazinane ring.

Scientific Research Applications

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry:

    Material Science: It can be used in the preparation of functional materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound and its derivatives can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. These reactions can inhibit the activity of specific enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride
  • 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring and the presence of the thiazinane ring

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S2/c1-9-8-10(4-5-11(9)19(12,16)17)13-6-2-3-7-18(13,14)15/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZYCYPGQZPZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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